An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-Propenal (4-Nitrophenyl)hydrazone
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-Propenal (4-Nitrophenyl)hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Hydrazone Moiety in Medicinal Chemistry
The hydrazone scaffold (R¹R²C=NNHR³) is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The versatility of the hydrazone linkage, formed through a straightforward condensation reaction, allows for the facile generation of diverse molecular libraries for drug discovery programs. The incorporation of a nitrophenyl group, as in 2-propenal (4-nitrophenyl)hydrazone, can significantly influence the molecule's electronic properties and biological activity, making it a compound of interest for further investigation and development.
This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of 2-propenal (4-nitrophenyl)hydrazone, offering field-proven insights for researchers in drug development.
Synthesis of 2-Propenal (4-Nitrophenyl)hydrazone: A Robust and Efficient Condensation
The synthesis of 2-propenal (4-nitrophenyl)hydrazone is achieved through a classic acid-catalyzed condensation reaction between 2-propenal (acrolein) and 4-nitrophenylhydrazine. This reaction, a variation of the well-known Brady's test for aldehydes and ketones, is a reliable and high-yielding method.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde group in acrolein, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of 4-nitrophenylhydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Elimination of Water: The intermediate dehydrates, eliminating a molecule of water and forming the stable C=N double bond of the hydrazone.
The extended conjugation in the final product, encompassing the phenyl ring, the nitro group, and the propenyl moiety, is responsible for its characteristic color.
Caption: General overview of the condensation reaction for the synthesis of 2-propenal (4-nitrophenyl)hydrazone.
Experimental Protocol: Solvent-Free Synthesis
A green and efficient solvent-free approach can be employed for the synthesis of p-nitrophenyl hydrazones[1]. This method minimizes waste and often results in high yields of pure product.
Materials:
-
2-Propenal (Acrolein)
-
4-Nitrophenylhydrazine
-
Mortar and Pestle
-
Ethanol (for washing)
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry mortar, combine equimolar amounts of 2-propenal and 4-nitrophenylhydrazine.
-
Grind the mixture gently with a pestle at room temperature. The reaction is typically rapid and may be accompanied by a change in color, indicating the formation of the hydrazone.
-
Continue grinding for 5-10 minutes to ensure the reaction goes to completion.
-
The resulting solid product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
Collect the purified product by vacuum filtration and allow it to air dry.
This solvent-free method is not only environmentally friendly but also offers advantages in terms of simplicity, speed, and often yields a product that does not require further purification[1].
Structural Elucidation: A Multi-faceted Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.
-
Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two doublets in the downfield region (typically δ 7.0-9.0 ppm). The protons ortho to the nitro group will be the most deshielded.
-
NH Proton: A broad singlet corresponding to the N-H proton is expected, also in the downfield region (δ 9.0-12.0 ppm).
-
Iminyl Proton (-CH=N-): A singlet or doublet for the proton of the imine group should be observable in the region of δ 7.5-8.5 ppm.
-
Vinylic Protons (-CH=CH₂): The three protons of the propenal moiety will exhibit complex splitting patterns (doublets and multiplets) in the δ 5.0-7.0 ppm range due to cis and trans couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Aromatic Carbons: The six carbons of the nitrophenyl ring will appear in the δ 110-150 ppm region. The carbon bearing the nitro group and the carbon attached to the hydrazone nitrogen will be significantly downfield.
-
Imine Carbon (C=N): The carbon of the imine double bond is expected to resonate in the δ 135-145 ppm range.
-
Vinylic Carbons (-CH=CH₂): The two carbons of the vinyl group will be found in the δ 115-140 ppm region.
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| Aromatic Protons: 7.0 - 9.0 (m) | Aromatic Carbons: 110 - 150 |
| NH Proton: 9.0 - 12.0 (br s) | Imine Carbon (C=N): 135 - 145 |
| Iminyl Proton (-CH=N-): 7.5 - 8.5 (s/d) | Vinylic Carbons (-CH=CH₂): 115 - 140 |
| Vinylic Protons (-CH=CH₂): 5.0 - 7.0 (m) |
Note: These are predicted chemical shift ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Imine) | 1600 - 1650 |
| C=C Stretch (Aromatic & Vinylic) | 1450 - 1600 |
| NO₂ Asymmetric Stretch | 1500 - 1550 |
| NO₂ Symmetric Stretch | 1330 - 1370 |
| C-N Stretch | 1100 - 1300 |
The presence of these characteristic absorption bands provides strong evidence for the formation of the 2-propenal (4-nitrophenyl)hydrazone structure. The IR spectrum of a similar compound, benzaldehyde 2,4-dinitrophenylhydrazone, shows characteristic peaks at 3287 cm⁻¹ (N-H stretching), 1620 cm⁻¹ (C=C stretching), 1516 cm⁻¹ (Ar-NO₂ asymmetric stretching), and 1329 cm⁻¹ (Ar-NO₂ symmetric stretching)[2].
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system in 2-propenal (4-nitrophenyl)hydrazone results in strong absorption in the UV-Vis region. The spectrum is expected to show two main absorption bands:
-
A high-energy band corresponding to a π → π* transition of the aromatic system.
-
A lower-energy band, often in the visible region, corresponding to an n → π* transition, which is responsible for the compound's color.
For nitrophenylhydrazones, the maximum absorption wavelength (λmax) is typically observed in the range of 350-420 nm, depending on the solvent and the specific substitution pattern[3][4].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For nitrophenylhydrazones, the molecular ion peak (M⁺) is generally observed. The fragmentation pattern can provide further structural confirmation. In negative ion mode mass spectrometry, a prominent [M-H]⁻ ion is often the base peak[5][6].
| Spectroscopic Data for Analogous Compounds | |
| Acrolein 2,4-dinitrophenylhydrazone | ¹H and ¹³C NMR data available [7][8] |
| Propanal, (2,4-dinitrophenyl)hydrazone | IR and Mass Spectra available from NIST WebBook [3][9] |
Potential Applications in Drug Development
The hydrazone core is a versatile pharmacophore, and its derivatives have shown a wide array of biological activities, making them attractive candidates for drug discovery and development[10][11][12][13][14][15][16][17].
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of hydrazone derivatives[12][16][17][18]. The presence of the nitro group in the phenyl ring can enhance this activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anticancer Activity
Hydrazone-containing compounds have emerged as promising anticancer agents[16]. Their proposed mechanisms of action are diverse and include the inhibition of topoisomerase, induction of apoptosis, and disruption of cell cycle progression. The structural flexibility of the hydrazone linkage allows for the design of molecules that can selectively target cancer cells.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of hydrazones have also been well-documented[14]. These compounds can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.
Caption: Potential therapeutic applications of the 2-propenal (4-nitrophenyl)hydrazone scaffold.
Conclusion
2-Propenal (4-nitrophenyl)hydrazone is a molecule of significant interest due to its straightforward synthesis and the established biological importance of the hydrazone scaffold. This guide has provided a comprehensive technical overview of its synthesis and the multifaceted spectroscopic techniques required for its structural elucidation. While a complete set of experimental data for this specific molecule is not widely available, the analysis of closely related analogs provides a robust framework for its characterization. The diverse pharmacological activities associated with the nitrophenylhydrazone moiety underscore its potential as a valuable building block for the development of novel therapeutic agents. Further investigation into the biological profile of 2-propenal (4-nitrophenyl)hydrazone is warranted to fully explore its potential in the field of drug discovery.
References
-
Yáñez, M., et al. (2004). Antimicrobial Effect of 4-nitrophenylhydrazones, Isonicotinoylhydrazones and N-4-nitrophenylglycosylamines of D- And L-aldoses. Biological and Pharmaceutical Bulletin, 27(10), 1574-1577. Available at: [Link]
-
Babalola, S. A., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Drug Discovery, 16(37). Available at: [Link]
-
Küçükgüzel, Ş. G., & Çıkla, P. (2015). Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 15(14), 1175–1190. Available at: [Link]
-
Saeed, A., et al. (2018). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules, 23(11), 2947. Available at: [Link]
-
PubChem. (n.d.). Propionaldehyde 2,4-Dinitrophenylhydrazone. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). (2E)-2-[(4-nitrophenyl)hydrazono]propanal. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748. Available at: [Link]
-
Kölliker, S., & Oehme, M. (1998). Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode. Analytical Chemistry, 70(9), 1979-1985. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives in the New Millennium. Current medicinal chemistry, 14(21), 2236–2262. Available at: [Link]
-
Kumar, A., et al. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(12), 856-867. Available at: [Link]
-
Ade, A., et al. (2020). Synthesis and Antimicrobial Resistant Modulatory Activity of 2,4-Dinitrophenylhydrazone Derivatives as Agents against Some ESKAPE Human Pathogens. Journal of Chemistry, 2020, 2720697. Available at: [Link]
-
Ere, D., et al. (2020). Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones. South Asian Research Journal of Pharmaceutical Sciences, 2(5), 84-93. Available at: [Link]
-
NIST. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Acrolein. Retrieved from [Link]
-
Bilgin-Eran, B., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Journal of Chemistry, 2014, 274591. Available at: [Link]
-
Gürsoy, E., & Karalı, N. (2018). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 22(2), 269-276. Available at: [Link]
-
Kölliker, S., & Oehme, M. (2001). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. Journal of mass spectrometry : JMS, 36(5), 536–544. Available at: [Link]
-
NIST. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Nitrophenylhydrazine. Retrieved from [Link]
-
Uchiyama, S., et al. (2010). Determination of acrolein and other carbonyls in cigarette smoke using coupled silica cartridges impregnated with hydroquinone and 2,4-dinitrophenylhydrazine. Journal of Chromatography A, 1217(26), 4383-4388. Available at: [Link]
-
Schieweck, A., et al. (2021). Determination of acrolein in ambient air and in the atmosphere of environmental test chambers. Environmental Science: Atmospheres, 1(6), 386-397. Available at: [Link]
-
Sivasankaran, S., & Rajagopal, G. (2014). Selective Oxidation of Benzyl alcohols to Benzaldyhydes under Phase Transfer Catalysis. International Journal of ChemTech Research, 6(5), 2824-2830. Available at: [Link]
-
Uchiyama, S., et al. (2010). Determination of acrolein and other carbonyls in cigarette smoke using coupled silica cartridges impregnated with hydroquinone and 2,4-dinitrophenylhydrazine. Journal of chromatography. A, 1217(26), 4383–4388. Available at: [Link]
-
Dikusar, E. A., et al. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Vestsi Natsyyanal'nai akademii navuk Belarusi. Seryya khimichnykh navuk, (1), 66-72. Available at: [Link]
-
Nonami, H., et al. (2014). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-9. Available at: [Link]
-
SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Nitroaniline. Retrieved from [Link]
-
Ho, S. S. H., & Yu, J. Z. (2002). Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones with Detection by Diode Array Ultraviolet Spectroscopy and by Atmospheric Pressure Negative Chemical Ionization Mass Spectrometry. Analytical Chemistry, 74(6), 1232-1240. Available at: [Link]
-
Ghosh, S., et al. (2014). Preparation and characterization of magnetic nanocomposite catalysts with double Au nanoparticle layers. RSC Advances, 4(96), 53787-53795. Available at: [Link]
-
Herrington, J. S., & Hays, M. D. (2004). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. Journal of chromatography. A, 1025(1), 125–136. Available at: [Link]
-
Sivasankaran, S., & Rajagopal, G. (2014). Selective Oxidation of Benzyl alcohols to Benzaldyhydes under Phase Transfer Catalysis. International Journal of ChemTech Research, 6(5), 2824-2830. Available at: [Link]
-
NIST. (n.d.). Pentanal, (2,4-dinitrophenyl)hydrazone. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. discoveryjournals.org [discoveryjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Propanal, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sign in - Google Accounts [accounts.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACROLEIN 2,4-DINITROPHENYLHYDRAZONE(888-54-0) 1H NMR [m.chemicalbook.com]
- 8. ACROLEIN 2,4-DINITROPHENYLHYDRAZONE(888-54-0) 13C NMR spectrum [chemicalbook.com]
- 9. Propanal, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
- 13. scispace.com [scispace.com]
- 14. omicsonline.org [omicsonline.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial effect of 4-nitrophenylhydrazones, isonicotinoylhydrazones and N-4-nitrophenylglycosylamines of D- and L-aldoses - PubMed [pubmed.ncbi.nlm.nih.gov]
